Journal Name:Journal of Food Science
Journal ISSN:0022-1147
IF:3.693
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1750-3841
Year of Origin:1961
Publisher:Wiley-Blackwell
Number of Articles Per Year:357
Publishing Cycle:Monthly
OA or Not:Not
Development of chitosan-based antibacterial and antioxidant bioactive film incorporated with carvacrol-loaded modified halloysite nanotube
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.foodhyd.2023.109102
The chitosan (CS)-based bioactive packaging film with good antibacterial and antioxidant activities was developed using AHNT (modified halloysite nanotube) loaded with carvacrol (AHNT-Car) as the nanofiller. The zeta potential, Fourier transform infrared, and rheology analysis indicated that hydrogen bonding and electrostatic interactions were formed between AHNT-Car and CS film substrate, and scanning electron microscope images exhibited that the cross-sections of the bioactive film were denser. The mechanical and barrier properties (water vapor, oxygen, and light barrier properties) of the bioactive film were enhanced by adding AHNT-Car due to the hydrogen bonding, electrostatic interactions, and compact structure. Specifically, when the additional amount of AHNT-Car was 10 wt%, the film's tensile, oxygen barrier, and water vapor barrier properties were improved by 49.7%, 36.78%, and 11.92%, respectively. Moreover, compared to CS-Car film (adding Car into the CS film directly), the CS-10% film (AHNT-Car added at 10 wt%) had a slow-release effect on Car and could effectively protect the Car from external high temperature and UV light. In addition, the prepared bioactive film had sustained antioxidant and antibacterial properties and could significantly slow down the spoilage of pork during storage, proving the promising application of the bioactive film as food packaging.
Detail
Pectolytic enzyme treatment partially degrades an arabinogalactan protein–rhamnogalacturonan I–xyloglucan co-polymer in red wine as characterised using epitope mass profiling
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.foodhyd.2023.109100
Polysaccharides are important metabolites in red wine but are challenging to separate from yeast-derived mannoproteins, and costly to identify using sialylation and gas chromatography. Affinity and gel permeation chromatography was combined with immunodetection of various specific plant cell wall polysaccharide epitopes to understand this complex mixture of extracted cell wall polymers. A survey of Cabernet Sauvignon wines produced with and without pectolytic enzymes suggested that enzyme-treated wines have fewer polysaccharides in the 85–105 kDa and 1050–6000 kDa ranges. When yeast-derived mannoproteins are excluded (15.3% of total), pectolytic enzyme treatment was shown to alter the molecular weight wine polysaccharide composition between the 100–1000 kDa ranges. Furthermore, ELISA data suggested that many of the soluble polysaccharides in the 300–1000 kDa range are an arabinogalactan protein–rhamnogalacturonan I–xyloglucan co-polymer. This is the first report to use ELISA to identify changes in specific polysaccharide classes during enzyme preparation used in wine maceration.
Detail
The determination of aggregation size on the emulsion properties of myofibrillar protein
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.foodhyd.2023.109015
Myofibrillar protein (MP) majorly determines the quality of emulsified meat product. Since MP is sensitive to external stresses, it would easily denature and form aggregates during processing. However, for now, how MP aggregates size affects its emulsion properties is still lacking clarification. In this study, large/small-sized MP aggregate-models with similar structural properties were successfully established through pH-shifting treatment. Specifically, the NaOH–HCl/gluconolactone induced MP aggregates were treated as large aggregate (LA) and small aggregate (SA) models, respectively, which were subsequently validated through transmission electron microscopy (sectional size: LA 282.47 nm2 and SA 104.79 nm2), gel-permeation chromatography (aggregate peak proportion: LA 73.75% and SA 66.86%) and dynamic light scattering (mean volume weight diameter: LA 45.33 μm and SA 26.20 μm). Then, the structural properties were measured to confirm the equivalent conformation for both models, which exhibited similar protein profiles and molecular flexibility values, and same changing trend in the secondary structure as well as protein unfolding level. Under similar spatial conformation, aggregate size could be the dominant factor to determine interfacial behaviors and emulsifying properties of protein aggregate. Smaller aggregates of SA may be beneficial for the higher interfacial diffusion and rearrangement rate, and greater ability to reduce interfacial tension compared with those of LA. Therefore, SA had better emulsion properties than LA with higher emulsifying activity and stability, and lower Turbiscan stability index. These aggregate models have implications for the development of healthy emulsified meat products, which is conducive to more precise control of product quality and sensory.
Detail
A comprehensive review on food hydrocolloids as gut modulators in the food matrix and nutrition: The hydrocolloid-gut-health axis
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.foodhyd.2023.109068
BackgroundFood hydrocolloids are versatile natural food ingredients, which can be authentically present in food matrices or can be added as functional food ingredients and/or food additives. All hydrocolloids are common in industrial use with enhancers of viscosity, emulsifiers, coating, gelling agents, stabilizing agents and/or thermodynamic stability providers. While safety issues of hydrocolloids in the food industry have been discussed until now, research has turned to their effects on gut modulation, human health and wellbeing.Scope and approachThis review focuses on a comprehensive discussion of certain food hydrocolloids in gut modulation and their potential interaction with health through gut modulation.Key findings and conclusionsNovel literature suggests that certain food hydrocolloids could substantially change the range and structure of the microbiota of the gut and the primary bioactive metabolites. Besides, hydrocolloids show important outcomes on gut microbiota because of their physicochemical and structural properties. Moreover, they may have various impacts, and the mechanisms of gut microbiota activity are quite diverse depending on their polymeric structure and source. Despite some discrepancies and divergences in their impacts on the gut microbiota-health axis, their reassuring outcomes on health are mainly associated with their prebiotic or prebiotic-like effects. In this way, it can directly/indirectly affect host health. Therefore, while investigating the possible health and safety effects of the use of hydrocolloids in the form of food additives, it may be useful to investigate the benefits and side effects on the gut.
Detail
A novel oleogel based on porous microgel from egg white
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.foodhyd.2023.109049
In this study, oleogel was prepared by oil absorption using egg white microgel (EWM), and the EWM was obtained through microwave hydrothermal treatment, freeze-thawing, ethanol solvent replacement, atmospheric drying and ball milling pulverization. Compared with water bath and hydrothermal method, microwave hydrothermal treatment had higher heating efficiency to form egg white hydrogel (EWH). Ethanol solvent exchange reduced the surface tension from water evaporation, allowing the porous structure of EWH to be maintained during atmospheric pressure drying, while EWH structure collapsed without solvent exchange. Ball milling made EWM present smaller particle size and higher specific surface area than common pulverization, owing excellent oil holding ability (1.24 ± 0.04 g/g) and great ability to form networks in oil. Compared to control oleogel based on microgel without solvent exchange or by common pulverization, EWM oleogel showed higher viscosity and gelatinability, which was beneficial to the improvement of oxidation stability. This oleogel can be further used as the solid fat alternative or bioactive substance delivery carriers in food industry.
Detail
Natural food-derived materials fabricated nanocapsules-dissolving microneedles system for treating primary dysmenorrhea
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.foodhyd.2023.109030
Low solubility, poor physicochemical stability and unpleasant odor are the main limitations for the application of some essential oils in the pharmaceutical and food industries. In this work, cinnamon oil (CIO) was encapsulated as oil phase with soya phospholipids as emulsifiers in sodium alginate-formed nanocapsules (NCs), which were further reinforced with acid-processed gelatin by electrostatic adsorption, and then incorporated into hyaluronic acid (HA)-fabricated microneedles (MNs) to construct a new transdermal drug delivery system (HAMNs-CIO@NCs). The obtained CIO-loaded nanocapsules (CIO@NCs) with optimized formulation showed 246.5 ± 4.2 nm in diameter, −24.5 ± 1.7 mV in zeta potential, 22.60% in drug loading, and kept physical stability. In HAMNs-CIO@NCs, the CIO@NCs were homogeneously distributed, and the HAMNs-CIO@NCs with sufficient mechanical hardness were successfully pierced into skin. Compared with the free CIO application, the transdermal fluxes of cinnamaldehyde and cinnamic acid in HAMNs-CIO@NCs group were increased to 8.5 and 6.3 times, and the application was completed within 1 min with no essential oil residue on skin, which improved patient compliance. Further more, HAMNs-CIO@NCs effectively alleviated the symptoms of primary dysmenorrhea in rats and reduced the expression ratio of PGF2α/PGE2 in uterus. This newly designed drug delivery system is formulated with natural food-derived materials, and CIO is served as drug and carrier excipient for self-assembling nanocapsules in a green manufacturing process, thus providing a new strategy for efficiently using essential oils and contributing to a simple and safe treatment for relieving pain of primary dysmenorrhoea.
Detail
Plasticized, greaseproof chitin bioplastics with high transparency and biodegradability
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.foodhyd.2023.109072
A mixture of trifluoroacetic acid:trifluoroacetic anhydride (TFA:TFAA) was used to dissolve chitin from shrimp shells. Free-standing films were prepared by blending the chitin solution and glycerol at different percentages, followed by drop-casting, and the complete evaporation of the solvents. After this process, the chitin matrix showed an amorphous molecular structure, as determined by X-ray diffraction. Optical, mechanical, thermal, and antioxidant properties were also thoroughly investigated. The incorporation of glycerol induced a plasticizing effect on the mechanical response of films and improved their transparency. In addition, hydrodynamic and barrier properties were determined by contact angle and water vapor/oxygen transmission rates, respectively, and revealed typical values of other polysaccharides. These bioplastics also presented an excellent greaseproof behavior with the highest degree of oil repellency as determined by the Kit test. Moreover, the overall migration was evaluated by using Tenax® as a dry food simulant and levels were compliant with European regulations. Their antifungal properties were tested using Botrytis cinerea as a model. Biodegradability was also determined by measuring the biological oxygen demand in seawater. Degradation rates were high and similar to those of other fully-degradable materials.
Detail
In vitro gastrointestinal digestion of thermally reversible and irreversible fish gelatin induced by microbial transglutaminase
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.foodhyd.2023.109079
Thermally reversible and irreversible fish gelatins induced by different microbial transglutaminase (MTGase) contents (0.00–0.21%, w/v) were prepared and evaluated in cross-linking degree, gelation-melting transition temperature and gel strength. Moreover, modified fish gelatin was digested by in vitro digestion model, and produced collagen peptides were analyzed by molecular weight distribution, Tricine SDS-PAGE and HPLC MS/MS. With MTGase concentration increasing, cross-linking degree increased from 0.00% to 77.67%. Meanwhile, gelation and melting temperatures gradually increased, and then a thermal irreversible gel appeared when MTGase concentration reached to 0.15%. Regardless of thermally reversible or irreversible state induced by MTGase, fish gelatin could be hydrolyzed in vitro gastrointestinal digestion. The results of free amino content analysis showed that the greater cross-linking degree of gelatin, the more obvious delayed effect of digestion, especially when the gelatin was in a thermally irreversible state. However, the digestibility of gelatin increased with the increase of MTGase concentration. When the gelatin changed to a thermally irreversible state, the improvement in digestibility was very significant. More interestingly, after digestion, the types of collagen peptides increased first and then decreased with the increase of MTGase. When MTGase concentration was 0.06%, the types of collagen peptides were the largest, reaching 708. In addition, MTGase cross-linking with appropriate concentrations increased the type of hydroxyproline-containing peptides. The results showed that MTGase was beneficial to delay the digestion of fish gelatin and release a variety of collagen peptides, which would be significant to improve the quality of fish gelatin-contained collagen products and promote their application.
Detail
Mimicking animal adipose tissue using a hybrid network-based solid-emulsion gel with soy protein isolate, agar, and alginate
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.foodhyd.2023.109043
The growth of the plant-based meat analogue market has prompted the need for new approaches to replace animal adipose tissue. In this study, we developed a novel solid emulsion gel system using a hybrid gel network to simulate the thermal behavior and texture of adipose tissue. At various concentrations, emulsion gels were prepared using soybean oil, soybean protein isolate, agar, and alginate. After mixing all solutions at appropriate concentrations, cold-set gelation of agar was followed by ion-induced alginate gelation by immersion in calcium chloride solution. The resulting emulsion gel contained a dense network that trapped oil droplets and exhibited elastic behavior at all temperatures, similar to porcine adipose tissue. Furthermore, the optimized hybrid emulsion gel showed increased hardness compared with the single-agar emulsion gel. Overall, our findings suggested that the developed emulsion gel system could enhance the quality of plant-based meat analogues by mimicking the physical and thermal properties of animal adipose tissue.
Detail
Bilayer electrostatic deposition: An effective strategy to enhance physical stability of double emulsion
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.foodhyd.2023.109083
In order to surmount the limitations of W1/O/W2 double emulsions, a novel ovalbumin fibrils (OVAF)/pectin-based bilayer-stabilized W1/O/W2 double emulsion (OP-BDE) was designed. Atomic force microscope verified the successful preparation of OVAF, and three-phase contact angle measurement showed that OVAF had great potential to stabilize W1/O/W2 double emulsions. The OVAF-based monolayer-stabilized W1/O/W2 double emulsion (O-MDE) was prepared with OVAF as the outer emulsifier, and the effects of polyglycerol polyricinoleate (PGPR) content, oil fraction and OVAF concentration on the formation of O-MDE were systematically studied. Afterwards, the OP-BDE was prepared by layer-by-layer electrostatic deposition (LBL) technology, and the effects of the ratio of pectin to O-MDE as well as pectin concentration on the formation of OP-BDE were investigated. Moreover, the physicochemical properties of O-MDE and OP-BDE were also characterized by micro-morphology, zeta potential and rheological behavior. In addition, the effects of pH, freeze–thaw cycle and heat treatment on properties of the emulsions were examined. The results revealed that the physical stability of OP-BDE was significantly improved compared with O-MDE. Besides, the storage stability of OP-BDE was the best when pH was 3.5. Rheological results indicated that the adsorption of pectin could improve the viscosity of O-MDE. This research may be of great implications for the design of new W1/O/W2 double emulsions with preferable physicochemical properties.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 FOOD SCIENCE & TECHNOLOGY 食品科技3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.30 134 Science Citation Index Science Citation Index Expanded Not
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